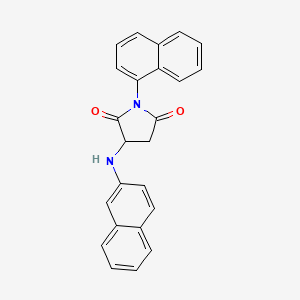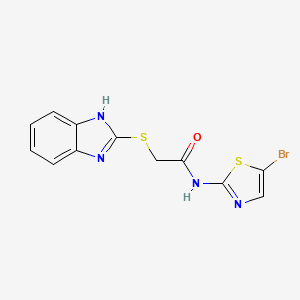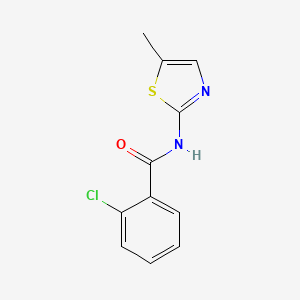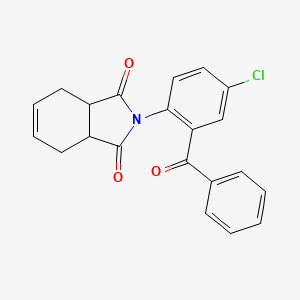
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C15H14N2O2 It is known for its unique structure, which includes two naphthalene rings and a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-amine with naphthalene-2-carboxylic acid to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Chemical Reactions Analysis
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Naphthalen-1-ylamino)methyl-pyrrolidine-2,5-dione: This compound has a similar structure but differs in the position of the amino group.
Naphthalene-1,2-diamine: This compound lacks the pyrrolidine-2,5-dione core but has similar naphthalene rings.
Naphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of the amino and pyrrolidine-2,5-dione moieties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity and applications .
Properties
Molecular Formula |
C24H18N2O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H18N2O2/c27-23-15-21(25-19-13-12-16-6-1-2-8-18(16)14-19)24(28)26(23)22-11-5-9-17-7-3-4-10-20(17)22/h1-14,21,25H,15H2 |
InChI Key |
OEWGIYYKUYPXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)
![[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478696.png)

![N-(4-methylbenzyl)-1-{2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methanamine](/img/structure/B12478719.png)
![N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12478727.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)


![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)

